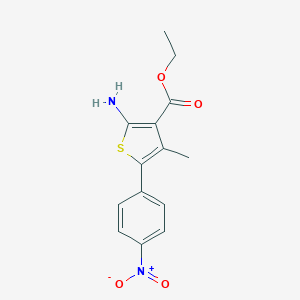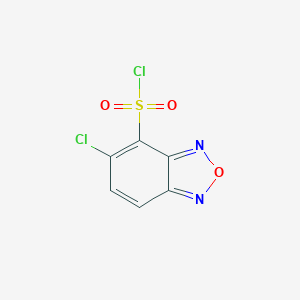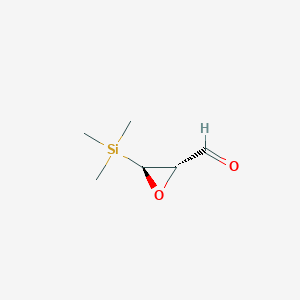
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as TMSOCA and is a highly reactive aldehyde that is used in various chemical reactions. In
Wirkmechanismus
The mechanism of action of TMSOCA is not well understood. However, it is believed that TMSOCA reacts with various nucleophiles such as amines and alcohols to form adducts. These adducts can then be further modified to form various compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of TMSOCA. However, it is believed that TMSOCA is relatively non-toxic and does not have any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMSOCA is its ability to act as a chiral building block in the synthesis of various compounds. Additionally, TMSOCA is relatively easy to synthesize and is commercially available. However, one of the limitations of TMSOCA is its reactivity. TMSOCA is highly reactive and can be difficult to handle in certain reactions.
Zukünftige Richtungen
There are several future directions for the research of TMSOCA. One potential direction is the development of new synthetic methods for TMSOCA. Additionally, TMSOCA could be used as a building block in the synthesis of new pharmaceutical compounds. Furthermore, the mechanism of action of TMSOCA could be further explored to better understand its reactivity and potential applications.
Conclusion:
In conclusion, TMSOCA is a highly reactive aldehyde that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMSOCA has been used in various scientific research applications, including the synthesis of chiral alcohols and pharmaceutical compounds. While there is limited information available on the biochemical and physiological effects of TMSOCA, it is relatively non-toxic and does not have any significant adverse effects. There are several future directions for the research of TMSOCA, including the development of new synthetic methods and the exploration of its mechanism of action.
Synthesemethoden
The synthesis of TMSOCA involves the reaction of (2S,3S)-3-trimethylsilyloxirane with chloral in the presence of a catalyst. This reaction results in the formation of TMSOCA. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The yield of TMSOCA can vary depending on the reaction conditions, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
TMSOCA has been used in various scientific research applications due to its unique properties. One of the most common applications of TMSOCA is in the synthesis of chiral alcohols. TMSOCA can be used as a chiral building block in the synthesis of these alcohols. Additionally, TMSOCA has been used in the synthesis of various pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
163748-82-1 |
|---|---|
Produktname |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
Molekularformel |
C6H12O2Si |
Molekulargewicht |
144.24 g/mol |
IUPAC-Name |
(2S,3S)-3-trimethylsilyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C6H12O2Si/c1-9(2,3)6-5(4-7)8-6/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
VGQWBMHMHOPENN-WDSKDSINSA-N |
Isomerische SMILES |
C[Si](C)(C)[C@H]1[C@@H](O1)C=O |
SMILES |
C[Si](C)(C)C1C(O1)C=O |
Kanonische SMILES |
C[Si](C)(C)C1C(O1)C=O |
Synonyme |
Oxiranecarboxaldehyde, 3-(trimethylsilyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



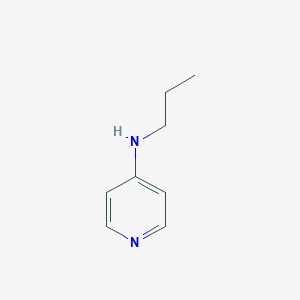
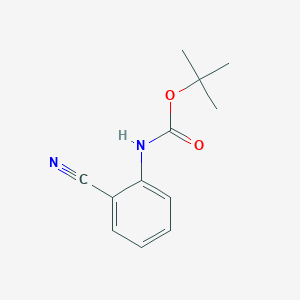
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
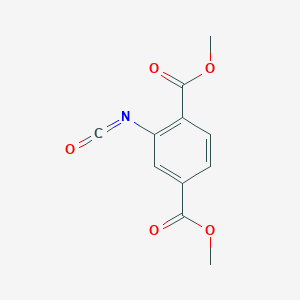
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
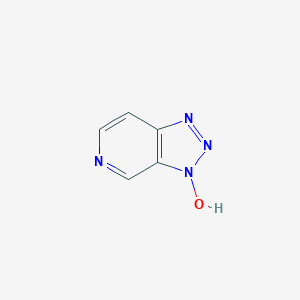

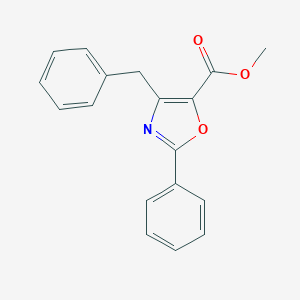
![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)
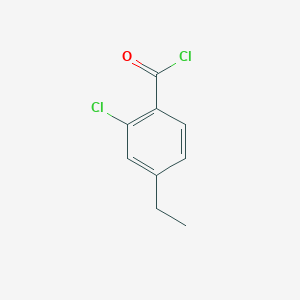
![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)
